2,6-Dichloro-4-nitrophenyl prop-2-enoate
Description
2,6-Dichloro-4-nitrophenyl prop-2-enoate is an aromatic ester characterized by a prop-2-enoate (acrylate) group attached to a 2,6-dichloro-4-nitrophenyl moiety. This compound combines reactive functional groups—chloro and nitro substituents on the benzene ring—with an ester linkage, making it a versatile intermediate in synthetic organic chemistry. Its structure suggests applications in pharmaceuticals, agrochemicals, or specialty materials due to the electron-withdrawing effects of the substituents, which enhance electrophilic reactivity and influence hydrogen-bonding interactions .
Properties
CAS No. |
64205-21-6 |
|---|---|
Molecular Formula |
C9H5Cl2NO4 |
Molecular Weight |
262.04 g/mol |
IUPAC Name |
(2,6-dichloro-4-nitrophenyl) prop-2-enoate |
InChI |
InChI=1S/C9H5Cl2NO4/c1-2-8(13)16-9-6(10)3-5(12(14)15)4-7(9)11/h2-4H,1H2 |
InChI Key |
AGLSMBFELOBBMD-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OC1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-nitrophenyl prop-2-enoate typically involves the reaction of 2,6-dichloro-4-nitrophenol with an appropriate esterifying agent under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the esterification process. Common reagents used in this synthesis include acetic anhydride or propionic anhydride, and the reaction is often conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2,6-Dichloro-4-nitrophenyl prop-2-enoate may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-nitrophenyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of 2,6-dichloro-4-aminophenyl prop-2-enoate.
Substitution: Formation of substituted phenyl prop-2-enoates with various functional groups.
Scientific Research Applications
2,6-Dichloro-4-nitrophenyl prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-nitrophenyl prop-2-enoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro groups can also participate in nucleophilic substitution reactions, modifying the compound’s activity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Target Compound :
- Structure: Prop-2-enoate ester linked to 2,6-dichloro-4-nitrophenyl.
- Key Features: Electron-withdrawing groups (Cl, NO₂) on the aromatic ring. High polarity due to nitro and chloro substituents. Potential for hydrogen bonding via nitro and ester oxygen atoms .
Analog Compounds :
Decyl Prop-2-enoate (CAS 2156-96-9) Structure: Long-chain alkyl (decyl) ester of acrylic acid. Key Features:
- Hydrophobic due to the aliphatic chain.
- Lower reactivity compared to aromatic esters.
- Used in polymer production and coatings .
Methyl Prop-2-enoate (CAS 96-33-3) Structure: Methyl ester of acrylic acid. Key Features:
- High volatility and simpler hydrolysis profile.
- Common monomer in acrylic resins and adhesives .
Perfluorinated Prop-2-enoates (e.g., CAS 67906-40-5, 65150-93-8) Structure: Fluorinated alkyl chains attached to acrylate. Key Features:
- Exceptional chemical/thermal stability from fluorine substituents.
- Applications in water-repellent coatings and surfactants .
N-(2,6-Dichloro-4-nitrophenyl)-4-methylbenzenesulfonamide (SynHet)
- Structure : Sulfonamide analog with the same aromatic core.
- Key Features :
Physical and Chemical Properties
| Property | 2,6-Dichloro-4-nitrophenyl Prop-2-enoate | Decyl Prop-2-enoate | Methyl Prop-2-enoate | Perfluorinated Prop-2-enoates | N-(2,6-Dichloro-4-nitrophenyl)-sulfonamide |
|---|---|---|---|---|---|
| Molecular Weight | ~260.5 (estimated) | 228.3 | 86.09 | 500–800+ | ~375.3 |
| Solubility | Moderate in polar solvents (e.g., DMSO) | Low (hydrophobic) | High (volatile) | Low (fluorophilic) | High in DMF, DMSO |
| Reactivity | Hydrolysis, nucleophilic substitution | Polymerization | Polymerization | Inert | Sulfonamide cleavage |
| Thermal Stability | Moderate (decomposes >200°C) | High | Low (volatile) | Very high (>300°C) | High (>300°C) |
Reactivity and Functional Differences
- Electrophilic Reactivity :
- Hydrolysis :
- The ester group in the target compound is more susceptible to hydrolysis under basic conditions compared to perfluorinated analogs, which resist degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
